Gitaloxin

描述

属性

CAS 编号 |

3261-53-8 |

|---|---|

分子式 |

C42H64O15 |

分子量 |

808.9 g/mol |

IUPAC 名称 |

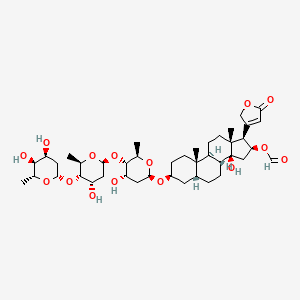

[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |

InChI |

InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3 |

InChI 键 |

GZZJHPZDXZCDDA-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

手性 SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

规范 SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O |

其他CAS编号 |

3261-53-8 |

同义词 |

16-formylgitoxin gitaloxin gitaloxin, (3beta,5beta)-isome |

产品来源 |

United States |

Foundational & Exploratory

Gitaloxin's Mechanism of Action on Na+/K+-ATPase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gitaloxin, a cardiac glycoside, exerts its physiological and toxic effects through the specific inhibition of the Na+/K+-ATPase, an essential transmembrane ion pump. This guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction, including binding kinetics, conformational changes, and downstream signaling cascades. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from its close structural analog, gitoxin (B194528), to provide a detailed understanding of its biochemical and cellular effects. The methodologies for key experimental assays used to characterize this interaction are also detailed, alongside visual representations of the core mechanisms and workflows.

Introduction to this compound and Na+/K+-ATPase

This compound is a cardiotonic steroid belonging to the family of cardiac glycosides, compounds historically derived from the foxglove plant (Digitalis purpurea). The primary pharmacological target of this compound is the Na+/K+-ATPase, an enzyme responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. This ion pump is a heterodimer consisting of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides. In humans, there are four isoforms of the α-subunit (α1, α2, α3, and α4), which exhibit tissue-specific expression and varying affinities for cardiac glycosides.

The Core Mechanism: Inhibition of Na+/K+-ATPase

The fundamental action of this compound is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events that ultimately alters cellular ion homeostasis and triggers various signaling pathways.

Binding to the E2-P Conformation

The Na+/K+-ATPase cycles through several conformational states to transport ions. The two principal conformations are E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+. This compound, like other cardiac glycosides, preferentially binds with high affinity to the phosphorylated E2 state of the enzyme (E2-P), which is an intermediate in the pump's reaction cycle. This binding occurs on the extracellular surface of the α-subunit, effectively locking the enzyme in this inactive conformation and preventing the binding and transport of K+ ions into the cell.

Uncompetitive Inhibition

Kinetic studies of gitoxin, a close analog of this compound, reveal an uncompetitive mode of inhibition.[1] This means that this compound binds to the enzyme-substrate complex (the phosphorylated enzyme). This mode of inhibition is characterized by a reduction in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of the enzyme for its substrate (ATP).[1]

Biphasic Inhibition and Isoform Specificity

The inhibition of Na+/K+-ATPase by gitoxin exhibits a biphasic dose-dependent effect, which suggests the presence of at least two populations of the enzyme with different affinities for the inhibitor.[1] These likely correspond to different isoforms of the Na+/K+-ATPase α-subunit. Studies have shown that gitoxin is a more potent inhibitor of both high- and low-affinity isoforms compared to digoxin.[1]

Quantitative Analysis of Na+/K+-ATPase Inhibition by Gitoxin (as a this compound Analog)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the inhibitory concentrations (IC50) and kinetic parameters for its close analog, gitoxin, on Na+/K+-ATPase from different tissue sources.

Table 1: IC50 Values for Gitoxin Inhibition of Na+/K+-ATPase Isoforms [1]

| Tissue Source | Isoform Type | IC50 (M) |

| Human Erythrocyte Membrane | High-affinity | 1.8 x 10⁻⁸ |

| Human Erythrocyte Membrane | Low-affinity | 2.5 x 10⁻⁶ |

| Porcine Cerebral Cortex | High-affinity | 1.2 x 10⁻⁷ |

| Porcine Cerebral Cortex | Low-affinity | 1.1 x 10⁻⁵ |

Table 2: Kinetic Parameters for Gitoxin Inhibition of Na+/K+-ATPase [1]

| Parameter | Effect of Gitoxin | Implication |

| Vmax (Maximum Velocity) | Decreased | Reduced catalytic rate of the enzyme. |

| Km (Michaelis Constant) | Decreased | Increased apparent affinity for the substrate in the presence of the inhibitor, characteristic of uncompetitive inhibition. |

| Hill Coefficient (n) | 1 < n < 3 | Suggests cooperative binding of the inhibitor to the enzyme.[1] |

Downstream Signaling Pathways

Beyond direct inhibition of ion pumping, the binding of this compound to Na+/K+-ATPase initiates intracellular signaling cascades. This "signaling" function of the Na+/K+-ATPase is often localized to specific microdomains of the plasma membrane, such as caveolae.

Upon this compound binding, the Na+/K+-ATPase can act as a scaffold, recruiting and activating various signaling proteins. A key event is the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway is crucial in regulating cell growth, proliferation, and differentiation.

This compound-induced Na+/K+-ATPase signaling cascade.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes)

-

Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Imidazole-HCl, pH 7.4)

-

This compound solutions of varying concentrations

-

ATP solution (e.g., 4 mM)

-

Ouabain solution (a specific Na+/K+-ATPase inhibitor, for control)

-

Malachite green reagent or other phosphate detection reagent

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

-

Add different concentrations of this compound to the wells of the microplate.

-

Include a "total activity" control (no inhibitor) and a "ouabain-sensitive" control (with a saturating concentration of ouabain).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Add the malachite green reagent to each well to detect the released Pi.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

[³H]-Ouabain Binding Assay

This radioligand binding assay is used to determine the binding affinity (Kd) of this compound for Na+/K+-ATPase by measuring its ability to displace the binding of radiolabeled ouabain.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

[³H]-Ouabain (radiolabeled ouabain)

-

This compound solutions of varying concentrations (unlabeled competitor)

-

Non-specific binding control (a high concentration of unlabeled ouabain)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

In a series of tubes, add the enzyme preparation, binding buffer, and a fixed concentration of [³H]-ouabain.

-

Add increasing concentrations of unlabeled this compound to these tubes.

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ouabain).

-

Incubate the mixture at a specified temperature (e.g., 37°C) to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound [³H]-ouabain.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³H]-ouabain binding against the concentration of this compound to determine the IC50, from which the inhibition constant (Ki) and subsequently the dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

This compound's Core Mechanism of Action

References

Gitaloxin: A Deep Dive into its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside from the foxglove plant Digitalis purpurea, has a rich historical background intertwined with the development of cardiac medicine. Though less prevalent in modern therapy than its counterparts digoxin (B3395198) and digitoxin, its unique chemical structure and biological activity continue to be of interest to researchers. This technical guide provides an in-depth exploration of the discovery, historical context, and physicochemical properties of this compound. It details its primary mechanism of action through the inhibition of Na+/K+-ATPase and explores its influence on downstream signaling pathways. This document also compiles available quantitative data on its biological activity and outlines relevant experimental protocols for its isolation and analysis, serving as a comprehensive resource for professionals in drug development and scientific research.

Introduction: The Historical Context of this compound

The story of this compound is rooted in the centuries-old use of the foxglove plant (Digitalis purpurea) for treating "dropsy," a condition now known as edema, often a symptom of heart failure. The pioneering work of William Withering in the 18th century systematically documented the therapeutic effects of Digitalis, laying the groundwork for the isolation and characterization of its active components, the cardiac glycosides.

This compound was later identified as one of the active principles in Digitalis purpurea. It was commercially available for a time under the brand name Cristaloxine for the treatment of congestive heart failure and atrial arrhythmias.[1] Chemically, this compound is 16-formylgitoxin, distinguishing it from its close relative, gitoxin (B194528).[2] While its clinical use has largely been superseded by digoxin and digitoxin, which have more predictable pharmacokinetic profiles, this compound remains a subject of scientific inquiry due to its potent biological activity.

Physicochemical Properties

This compound is a cardenolide glycoside with the molecular formula C42H64O15 and a molecular weight of approximately 808.95 g/mol .[3][4] Its structure consists of a steroid nucleus, a five-membered lactone ring at the C-17 position, and a trisaccharide chain attached at the C-3 position. The defining feature of this compound is the presence of a formyl group at the 16β-hydroxy position of the gitoxin steroid nucleus.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C42H64O15 | [3][4] |

| Molecular Weight | ~808.95 g/mol | [3][4] |

| CAS Number | 3261-53-8 | [4] |

| Synonyms | 16-Formylgitoxin, Cristaloxine | [4] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in chloroform (B151607), dimethylformamide | [5] |

Mechanism of Action and Pharmacology

Inhibition of Na+/K+-ATPase

The primary pharmacological action of this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the sodium and potassium gradients across the cell membrane.[6] By binding to the extracellular α-subunit of the Na+/K+-ATPase, this compound inhibits its function, leading to an increase in intracellular sodium concentration. This rise in intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a net influx of calcium ions into the cell. The increased intracellular calcium concentration enhances the contractility of cardiac muscle, producing a positive inotropic effect.[6]

Table 2: Comparative Inhibition of Na+/K+-ATPase by Gitoxin and Digoxin

| Glycoside | Tissue Source | Isoform | IC50 (M) |

| Gitoxin | Human Erythrocyte | High Affinity | 1.1 x 10⁻⁸ |

| Gitoxin | Human Erythrocyte | Low Affinity | 1.9 x 10⁻⁷ |

| Digoxin | Human Erythrocyte | High Affinity | 1.7 x 10⁻⁸ |

| Digoxin | Human Erythrocyte | Low Affinity | 4.2 x 10⁻⁷ |

| Gitoxin | Porcine Cerebral Cortex | High Affinity | 2.5 x 10⁻⁹ |

| Gitoxin | Porcine Cerebral Cortex | Low Affinity | 1.0 x 10⁻⁷ |

| Digoxin | Porcine Cerebral Cortex | High Affinity | 4.0 x 10⁻⁹ |

| Digoxin | Porcine Cerebral Cortex | Low Affinity | 2.5 x 10⁻⁷ |

| Data from Krstić, D., et al. (2004).[2] |

Downstream Signaling Pathways

Beyond its direct impact on ion exchange, the inhibition of Na+/K+-ATPase by cardiac glycosides triggers a cascade of intracellular signaling events. This "signalosome" activity involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. These pathways are integral to cell growth, proliferation, and survival.

The activation of these signaling cascades by cardiac glycosides is complex and can be cell-type specific. For instance, in some cancer cells, this signaling can lead to the inhibition of proliferation and the induction of apoptosis.

Cardiac glycosides can induce the transactivation of EGFR, often through the activation of the non-receptor tyrosine kinase Src. This leads to the phosphorylation of EGFR and the initiation of the MAPK cascade, which can influence gene expression related to cell cycle progression and apoptosis.

The PI3K/Akt pathway is another critical signaling cascade affected by cardiac glycosides. Activation of this pathway is often associated with cell survival and proliferation. However, in the context of cardiac glycoside treatment in some cancer cells, the modulation of this pathway can contribute to anti-tumor effects.

Experimental Protocols

Extraction and Isolation of this compound from Digitalis purpurea

Methodology:

-

Plant Material Preparation: Dried leaves of Digitalis purpurea are finely powdered to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically an alcohol-water mixture (e.g., 70% ethanol), using either maceration (soaking at room temperature) or Soxhlet extraction (continuous extraction with a hot solvent).

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.

-

Liquid-Liquid Extraction: The concentrated aqueous extract is then subjected to liquid-liquid extraction with an immiscible organic solvent, such as chloroform, to selectively extract the less polar cardiac glycosides.

-

Chromatographic Purification: The crude glycoside mixture obtained from the organic phase is further purified using chromatographic techniques.

-

Column Chromatography: The mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol) to separate the individual glycosides.

-

Thin-Layer Chromatography (TLC): TLC can be used for both analytical and preparative purposes. A suitable solvent system (e.g., ethyl acetate:methanol:water) is used to separate the glycosides on a silica gel plate. The separated bands can be visualized under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and then scraped off for further purification.

-

-

Crystallization: The purified this compound fraction is then crystallized from a suitable solvent to obtain the pure compound.

Synthesis of this compound (16-formylgitoxin)

Methodology (Conceptual):

-

Starting Material: Purified gitoxin.

-

Formylation: The 16β-hydroxy group of gitoxin is selectively formylated. This can be achieved by reacting gitoxin with a suitable formylating agent, such as a mixture of formic acid and acetic anhydride, in a solvent like dimethylformamide. The reaction may require the presence of a base (e.g., pyridine (B92270) or triethylamine) to proceed efficiently.

-

Purification: The resulting 16-formylgitoxin (this compound) is then purified from the reaction mixture using chromatographic techniques, such as fractional crystallization or column chromatography, to yield the pure product.

Conclusion

This compound, a historically significant cardiac glycoside from Digitalis purpurea, offers a compelling case study in the evolution of cardiovascular pharmacology. Its potent inhibition of Na+/K+-ATPase and the subsequent modulation of critical intracellular signaling pathways underscore its biological importance. While its clinical application has waned, the unique structural and functional characteristics of this compound continue to provide a valuable platform for research in medicinal chemistry and cell biology. The methodologies for its isolation and the understanding of its mechanism of action, as detailed in this guide, provide a foundation for further investigation into its therapeutic potential and its role as a tool for probing cellular physiology. Further research to obtain direct comparative quantitative data for this compound and to develop detailed, modern synthetic protocols would be of significant value to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medipol.edu.tr [medipol.edu.tr]

- 4. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Gitaloxin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Abstract: This document provides a comprehensive technical overview of gitaloxin, a cardenolide glycoside derived from the plant Digitalis purpurea. It is intended for an audience of researchers, scientists, and professionals in drug development. This guide details the molecule's chemical structure, physicochemical properties, and its primary mechanism of action. Included are detailed experimental protocols for extraction, isolation, and analysis, alongside visualizations of its key signaling pathway and experimental workflows, to facilitate advanced research and application.

Chemical Structure and Identifiers

This compound is a secondary glycoside, structurally related to digitoxin (B75463) and digoxin. It is chemically defined as gitoxin (B194528) with a formylated 16-beta-hydroxy group.[1][2] This modification significantly influences its biological activity.

The definitive chemical identifiers and structural information for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate[1] |

| CAS Number | 3261-53-8[3][4] |

| Chemical Formula | C₄₂H₆₄O₁₅[3][4][5][6] |

| Synonyms | 16-Formylgitoxin, Cristaloxine, Gitoxin 16-formate[3] |

| InChI Key | GZZJHPZDXZCDDA-MBJUQXSJSA-N[3][5][] |

| SMILES | C[C@H]1O--INVALID-LINK--[C@@H]1O">C@HO[C@H]2--INVALID-LINK--C--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--OC=O)C8=CC(=O)OC8)C4)O[C@@H]3C">C@HO[C@@H]2C[3][] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profile. The known quantitative data are presented in the table below.

| Property | Value |

| Molecular Weight | 808.95 g/mol [4][5] |

| Exact Mass | 808.4245 Da[3] |

| Melting Point | 250-253 °C[2][4] |

| Boiling Point | 931 °C at 760 mmHg (Predicted)[] |

| Density | 1.36 g/cm³ (Predicted)[] |

| Solubility | Soluble in DMSO[3] |

| pKa | Data not readily available |

Mechanism of Action and Signaling Pathways

This compound, like other cardiac glycosides, exerts its primary therapeutic effect through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cardiac myocytes.[8][9]

The inhibition of the Na+/K+-ATPase pump by this compound disrupts the normal sodium and potassium ion gradients across the cell membrane.[8][10] This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing less calcium to be extruded from the cell and leading to a net increase in intracellular calcium concentration.[9][11] This surge in available calcium enhances the contractility of the cardiac muscle, a process known as a positive inotropic effect.[11][12] The presence of the 16-formyl group is reported to significantly enhance its inhibitory activity on the Na+/K+-ATPase.[8]

Recent studies on related cardiac glycosides have also indicated a role in modulating inflammatory pathways. Specifically, they can inhibit TNF-α/NF-κB signaling by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor, thereby blocking downstream inflammatory cascades.[13]

Experimental Protocols

The following sections detail generalized protocols for the extraction, analysis, and characterization of this compound, based on established methods for cardiac glycosides.

Extraction and Isolation from Digitalis purpurea

This protocol outlines a standard procedure for extracting and isolating this compound from its natural source.

-

Plant Material Preparation: Collect leaves of Digitalis purpurea at a time when glycoside content is maximal. Dry the leaves in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (40-50°C), to prevent degradation of the active compounds.[14][15] Mill the dried leaves into a fine powder to maximize the surface area for extraction.[14]

-

Solvent Extraction: Macerate the powdered plant material in an aqueous ethanol (B145695) solution (e.g., 70-90% ethanol) at a ratio of approximately 8-12 mL of solvent per gram of material.[16] Perform the extraction at a controlled temperature (e.g., 75-85°C) for 60-90 minutes with continuous stirring to ensure efficiency.[16]

-

Filtration and Concentration: After extraction, filter the mixture to separate the liquid extract from the solid plant debris.[14] Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude aqueous extract.[15][16]

-

Purification:

-

Liquid-Liquid Extraction: Extract the crude aqueous solution with a chlorinated organic solvent like chloroform (B151607) to partition the glycosides into the organic phase.[16]

-

Precipitation of Impurities: In some protocols, lead acetate (B1210297) is added to the initial extract to precipitate tannins and other phenolic compounds, which are then removed by filtration.[17][18]

-

Chromatography: Further purify the concentrated organic extract using column chromatography (e.g., silica (B1680970) gel) to separate this compound from other closely related glycosides.[15]

-

-

Crystallization: Isolate pure this compound by fractional crystallization from the purified extract.[2]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis and purity assessment of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with a buffer to maintain a stable pH.

-

Detection: UV detection at a wavelength of approximately 220 nm.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).

-

Dissolve the sample to be analyzed in the same solvent.

-

Inject both the standard and sample solutions into the HPLC system.

-

The retention time of the peak in the sample chromatogram should match that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard. The method can resolve this compound from potential impurities and degradation products.

-

Determination of Melting Point

The melting point is a key indicator of purity.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

Place a small, finely powdered sample of the dried, purified this compound into a capillary tube.

-

Place the tube in the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For pure this compound, this range should be narrow and fall within 250-253 °C.[2][4]

-

Conclusion

This compound is a potent cardiotonic steroid with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of Na+/K+-ATPase. Its unique formylated structure distinguishes it from other cardiac glycosides and contributes to its high efficacy. The protocols outlined in this guide provide a framework for the consistent extraction, purification, and analysis of this compound, supporting further research into its therapeutic potential and applications in drug development. A thorough understanding of its properties and biological interactions is essential for harnessing its benefits while mitigating its known toxicity.

References

- 1. This compound | C42H64O15 | CID 10440404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3261-53-8 [m.chemicalbook.com]

- 3. medkoo.com [medkoo.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

- 8. Cristaloxine®, (16-formyl gitoxin, also known as this compound), from Laboratoires Sedaph (Paris), 1972 - Oncowitan [oncowitan.com]

- 9. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 10. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 11. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.neliti.com [media.neliti.com]

- 15. researchgate.net [researchgate.net]

- 16. CN101623377A - Digitalis extract as well as preparation method and application thereof - Google Patents [patents.google.com]

- 17. US2449673A - Extraction and isolation of digitoxin - Google Patents [patents.google.com]

- 18. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

Gitaloxin: An In-Depth Examination of its Pharmacodynamics and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), belongs to a class of compounds that have been pivotal in the management of cardiac conditions for centuries. Like its better-known relatives, digoxin (B3395198) and digitoxin, this compound exerts a positive inotropic effect on the heart, meaning it increases the force of myocardial contraction. This technical guide delves into the core pharmacodynamics of this compound, its primary molecular target, and the downstream signaling events that mediate its therapeutic and toxic effects. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the well-established principles of cardiac glycoside action, drawing parallels from closely related and extensively studied compounds.

Core Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the enhancement of cardiac contractility. This is achieved through a well-elucidated mechanism of action shared among cardiac glycosides. The central event is the inhibition of the Na+/K+-ATPase enzyme, an integral membrane protein found in the sarcolemma of cardiomyocytes.

Mechanism of Action at the Molecular Level

The inhibition of Na+/K+-ATPase by this compound initiates a cascade of events within the cardiomyocyte, ultimately leading to an increased concentration of intracellular calcium ([Ca2+]i), which is directly responsible for the augmented force of contraction.

The binding of this compound to the Na+/K+-ATPase pump obstructs the normal transport of three sodium ions out of the cell and two potassium ions into the cell. This leads to a gradual increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient across the cell membrane, which in turn affects the function of another crucial ion transporter: the sodium-calcium exchanger (NCX). In its forward mode, the NCX typically expels calcium from the cell in exchange for sodium entry. However, as the intracellular sodium concentration rises, the driving force for this exchange diminishes, and the NCX can even reverse its direction, leading to a net influx of calcium into the cardiomyocyte. This results in a higher cytosolic calcium concentration available for muscle contraction.[1][2][3]

The increased cytosolic calcium is taken up into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). Consequently, subsequent action potentials trigger a larger release of calcium from the SR, leading to a more forceful interaction between the contractile proteins actin and myosin, and thus, a stronger myocardial contraction.

Molecular Target: The Na+/K+-ATPase

The Na+/K+-ATPase is the definitive molecular target of this compound and all cardiac glycosides. This enzyme is a heterodimer composed of a catalytic α-subunit and a smaller β-subunit. The α-subunit contains the binding site for ATP, ions, and cardiac glycosides.[4][5] There are multiple isoforms of the α-subunit (e.g., α1, α2, α3), and their tissue distribution and affinity for cardiac glycosides can vary.[5][6][7] While the α1 isoform is ubiquitously expressed, the α2 and α3 isoforms are more predominantly found in the heart and nervous tissue.[4] The specific interactions of this compound with these isoforms are not well-documented, but studies on related compounds like digoxin show some isoform selectivity, which may contribute to the therapeutic and toxic profiles of these drugs.[6][7]

Signaling Pathways and Downstream Effects

The interaction of this compound with Na+/K+-ATPase extends beyond simple ion pump inhibition. The Na+/K+-ATPase also functions as a signaling scaffold, and its binding by cardiac glycosides can trigger various intracellular signaling cascades independent of the changes in ion concentrations. These pathways can involve the activation of Src kinase, a non-receptor tyrosine kinase, which can then transactivate the epidermal growth factor receptor (EGFR) and initiate downstream pathways like the Ras/Raf/MEK/ERK pathway.[3] These signaling events have been implicated in both the cardiotonic and potential anti-cancer effects of cardiac glycosides.

The primary signaling pathway initiated by this compound's inhibition of the Na+/K+-ATPase is depicted in the following diagram:

Primary signaling pathway of this compound leading to increased myocardial contractility.

Quantitative Data

The table below summarizes representative data for digoxin and gitoxin (B194528) to provide a comparative framework.

| Compound | Target | Tissue Source | IC50 (Low Affinity) | IC50 (High Affinity) | Reference |

| Digoxin | Na+/K+-ATPase | Human Erythrocyte | - | 4.64 ± 0.07 µM | [9] |

| Gitoxin | Na+/K+-ATPase | Human Erythrocyte | - | - | [8][9] |

| Digoxin | Na+/K+-ATPase | Porcine Cerebral Cortex | - | 2.18 ± 0.20 µM | [9] |

| Gitoxin | Na+/K+-ATPase | Porcine Cerebral Cortex | - | - | [8][9] |

Note: Specific IC50 values for gitoxin were not explicitly provided in the cited sources, although its higher potency was noted.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacodynamics of cardiac glycosides like this compound. Specific parameters would need to be optimized for this compound.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

-

ATP solution

-

Buffer solution (e.g., Tris-HCl)

-

Solutions of NaCl, KCl, and MgCl2

-

This compound solutions of varying concentrations

-

Reagent for phosphate detection (e.g., Malachite Green)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the buffer, ions (Na+, K+, Mg2+), and the Na+/K+-ATPase enzyme.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength to determine the amount of Pi produced.

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

The workflow for this assay is illustrated below:

Experimental workflow for the Na+/K+-ATPase inhibition assay.

Measurement of Intracellular Calcium

This protocol describes a general method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

-

Cultured cardiomyocytes or other suitable cell line

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Physiological salt solution (e.g., Tyrode's solution)

-

This compound solutions

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells to an appropriate confluency.

-

Load the cells with the calcium indicator dye by incubating them in a solution containing the dye.

-

Wash the cells to remove excess extracellular dye.

-

Acquire a baseline fluorescence measurement.

-

Add this compound to the cells and record the change in fluorescence over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Conclusion

This compound, as a member of the cardiac glycoside family, exerts its primary pharmacodynamic effect by inhibiting the Na+/K+-ATPase in cardiomyocytes. This leads to an increase in intracellular calcium concentration and a subsequent enhancement of myocardial contractility. While the fundamental mechanism of action is well understood and shared with related compounds like digoxin and gitoxin, a detailed quantitative characterization of this compound's interaction with its molecular target and its specific pharmacodynamic profile remains an area for further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate the specific properties of this potent cardioactive compound. A more comprehensive understanding of this compound's pharmacodynamics will be crucial for its potential future development and therapeutic application.

References

- 1. HPLC method with UV detection for evaluation of digoxin tablet dissolution in acidic medium after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of procainamide on myocardial contractile function and digoxin inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniba.it [uniba.it]

- 4. researchgate.net [researchgate.net]

- 5. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of the Na+, K+-ATPase digitalis binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Gitaloxin in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside derived from Digitalis purpurea, exerts significant biological effects on cardiac myocytes, primarily through its interaction with the Na+/K+-ATPase. This guide provides an in-depth technical overview of the molecular mechanisms, physiological consequences, and key signaling pathways modulated by this compound in the heart. Quantitative data, detailed experimental protocols, and visual representations of cellular processes are presented to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development. While specific quantitative data for this compound is limited in the literature, data from the closely related and structurally similar compound, gitoxin (B194528), is provided as a valuable proxy.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound in cardiac myocytes is the Na+/K+-ATPase, an integral membrane protein essential for maintaining electrochemical gradients across the sarcolemma.[1][2] this compound binds to the α-subunit of this enzyme, inhibiting its pumping function.[3] This inhibition leads to a cascade of events that ultimately enhances myocardial contractility.

The Na+/K+-ATPase actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process fueled by the hydrolysis of ATP.[2] By inhibiting this pump, this compound causes an increase in the intracellular sodium concentration ([Na+]i).[1] This elevation in [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), a bidirectional transporter that typically extrudes calcium ions (Ca2+) from the myocyte.[2] The reduced sodium gradient diminishes the driving force for Ca2+ efflux, leading to an accumulation of intracellular calcium ([Ca2+]i).[1]

The elevated [Ca2+]i results in a greater uptake of calcium into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). Consequently, subsequent action potentials trigger a larger release of Ca2+ from the SR, leading to a more forceful interaction between actin and myosin filaments and thus, an increase in myocardial contractility (positive inotropy).[2]

Quantitative Data on Na+/K+-ATPase Inhibition

| Cardiac Glycoside | Tissue Source | Na+/K+-ATPase Isoform | IC50 |

| Gitoxin | Human Erythrocyte Membranes | High Affinity | 0.046 µM[4][5] |

| Low Affinity | 4.64 µM[4][5] | ||

| Porcine Cerebral Cortex | High Affinity | 0.021 µM[4][5] | |

| Low Affinity | 2.18 µM[4][5] | ||

| Digoxin (B3395198) | Human Erythrocyte Membranes | High Affinity | 0.088 µM[4][5] |

| Low Affinity | 8.81 µM[4][5] | ||

| Porcine Cerebral Cortex | High Affinity | 0.042 µM[4][5] | |

| Low Affinity | 4.22 µM[4][5] |

Table 1: Comparative IC50 values for Gitoxin and Digoxin on Na+/K+-ATPase activity. Data extracted from Krstić et al. (2004).[4][5]

Signaling Pathways Modulated by this compound

Beyond its direct impact on ion homeostasis, this compound, like other cardiac glycosides, can activate intracellular signaling cascades that contribute to its overall biological effects. A key player in this signaling is the non-receptor tyrosine kinase, Src.

Upon binding of this compound to the Na+/K+-ATPase, a conformational change in the enzyme can lead to the activation of Src kinase.[7][8] Activated Src can then trigger a downstream signaling cascade, often involving the transactivation of the epidermal growth factor receptor (EGFR). This can lead to the activation of the Ras/Raf/MEK/ERK pathway, which is involved in regulating gene expression and cellular growth.[9] Furthermore, Src activation can influence the production of reactive oxygen species (ROS), which can have varied effects on cardiomyocyte function and survival.[10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity in cardiac myocytes.

Isolation of Adult Ventricular Myocytes

A common method for isolating high-quality adult ventricular myocytes is via Langendorff perfusion of the heart with enzymatic solutions.

Materials:

-

Adult rat or mouse

-

Anesthesia (e.g., pentobarbital)

-

Heparin

-

Langendorff apparatus

-

Perfusion buffer (e.g., Krebs-Henseleit buffer)

-

Digestion buffer (Perfusion buffer with collagenase and hyaluronidase)

-

Stop buffer (Perfusion buffer with bovine serum albumin)

-

Calcium-reintroduction buffers with incremental calcium concentrations

Procedure:

-

Anesthetize the animal and administer heparin to prevent blood clotting.

-

Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

-

Retrogradely perfuse the heart with oxygenated, warmed perfusion buffer to wash out remaining blood.

-

Switch to the digestion buffer and perfuse until the heart becomes flaccid.

-

Remove the heart from the apparatus, trim away non-ventricular tissue, and gently mince the ventricular tissue in stop buffer.

-

Disperse the cells by gentle trituration with a pipette.

-

Filter the cell suspension to remove undigested tissue.

-

Allow the myocytes to settle by gravity and gradually reintroduce calcium by sequential washing with buffers of increasing calcium concentration.

-

The final cell pellet will contain viable, calcium-tolerant cardiac myocytes ready for experimentation.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

The fluorescent indicator Fura-2 AM is widely used for ratiometric measurement of [Ca2+]i.

Materials:

-

Isolated cardiac myocytes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline

-

Fluorescence imaging system with dual-excitation wavelengths (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Plate the isolated myocytes on laminin-coated coverslips.

-

Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HEPES-buffered saline.

-

Incubate the cells with the loading solution in the dark at room temperature.

-

Wash the cells with fresh HEPES-buffered saline to remove extracellular dye.

-

Allow time for de-esterification of the Fura-2 AM within the cells.

-

Mount the coverslip on the stage of the fluorescence imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Assessment of Cardiomyocyte Contractility

Cardiomyocyte contractility can be assessed by measuring changes in cell length or sarcomere length during contraction.

Materials:

-

Isolated cardiac myocytes

-

Inverted microscope with a video camera

-

IonOptix MyoCam-S system or similar video-based edge-detection software

-

Field stimulation electrodes

Procedure:

-

Place the coverslip with myocytes in a perfusion chamber on the microscope stage.

-

Pace the myocytes using the field stimulation electrodes at a physiological frequency (e.g., 1 Hz).

-

Record video images of the contracting myocytes.

-

Use video edge-detection software to track the movement of the cell edges or the changes in the sarcomere striation pattern.

-

From these measurements, parameters such as peak shortening, time to peak shortening, and time to relaxation can be calculated to quantify contractility.

Na+/K+-ATPase Activity Assay

The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis in the presence and absence of a specific inhibitor, such as ouabain (B1677812).

Materials:

-

Cardiac myocyte membrane preparations

-

Assay buffer (containing NaCl, KCl, MgCl2, and a pH buffer)

-

ATP

-

Ouabain

-

Malachite green reagent or other phosphate (B84403) detection reagent

Procedure:

-

Prepare two sets of reaction tubes: one with the complete assay buffer and another with the assay buffer containing ouabain.

-

Add the myocyte membrane preparation to each tube.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released in each tube using a colorimetric assay, such as the malachite green assay.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Conclusion

This compound exerts its primary biological effect on cardiac myocytes through the inhibition of Na+/K+-ATPase, leading to a positive inotropic effect by increasing intracellular calcium. Furthermore, this compound can modulate intracellular signaling pathways, including the Src kinase cascade, which may contribute to its broader cellular effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other cardiac glycosides, facilitating a deeper understanding of their therapeutic potential and toxicological profiles. Further research is warranted to obtain more specific quantitative data for this compound and to fully elucidate its downstream signaling targets in cardiac myocytes.

References

- 1. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src tyrosine kinase promotes cardiac remodeling induced by chronic sympathetic activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Oxidative Stress in Cardiac Disease: From Physiological Response to Injury Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modulations of Cardiac Functions and Pathogenesis by Reactive Oxygen Species and Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Gitaloxin as a Cardiotonic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside derived from Digitalis purpurea, has long been recognized for its cardiotonic properties. This technical guide provides an in-depth exploration of this compound's role as a positive inotropic agent. It details the molecular mechanism of action centered on the inhibition of the Na+/K+-ATPase pump, the resulting impact on intracellular calcium concentrations, and the subsequent enhancement of myocardial contractility. This document summarizes key quantitative data, provides detailed experimental protocols for investigating its effects, and visualizes the core signaling pathways and experimental workflows. While this compound itself is less commonly used in clinical practice compared to its close relative digoxin (B3395198), understanding its pharmacological profile is crucial for the broader comprehension of cardiac glycoside action and for the development of novel cardiotonic drugs.

Introduction

Cardiac glycosides have been a cornerstone in the management of heart failure for centuries. This compound, a member of this class of compounds, exerts its therapeutic effect by increasing the force of myocardial contraction, a positive inotropic effect. This guide delves into the core scientific principles underlying this compound's action, presenting a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

2.1. Inhibition of Na+/K+-ATPase

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the enzyme's hydrolytic activity, leading to a decrease in the transport of Na+ out of the cell and K+ into the cell. The inhibition is dose-dependent and has been quantified in various in-vitro systems. Both digoxin and gitoxin (B194528) (a primary metabolite of this compound) have been shown to exert a biphasic dose-dependent inhibitory effect on Na+/K+-ATPase activity, suggesting the presence of two sensitive isoforms of the enzyme.[1] Kinetic analysis indicates an uncompetitive mode of interaction, where the inhibitor binds to the enzyme-substrate complex, reducing both Vmax and Km.[1]

2.2. Impact on Intracellular Ion Concentrations

The inhibition of the Na+/K+-ATPase leads to a gradual increase in the intracellular sodium concentration ([Na+]i). This rise in [Na+]i alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), a key regulator of intracellular calcium homeostasis. The reduced sodium gradient diminishes the capacity of the NCX to extrude calcium from the cell.

2.3. Enhancement of Myocardial Contractility

The resulting increase in intracellular calcium concentration ([Ca2+]i) leads to greater uptake of calcium into the sarcoplasmic reticulum (SR) during diastole. Consequently, a larger amount of calcium is released from the SR upon subsequent action potentials, leading to a more forceful contraction of the myofilaments. This enhanced contractility is the basis of the positive inotropic effect of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and related cardiac glycosides. Data for this compound is often reported as its primary metabolite, gitoxin.

Table 1: Inhibition of Na+/K+-ATPase by Gitoxin and Digoxin

| Tissue Source | Glycoside | Low Affinity IC50 (M) | High Affinity IC50 (M) |

| Human Erythrocyte Membranes | Gitoxin | 1.2 x 10⁻⁵ | 1.8 x 10⁻⁸ |

| Human Erythrocyte Membranes | Digoxin | 3.5 x 10⁻⁵ | 4.5 x 10⁻⁸ |

| Porcine Cerebral Cortex | Gitoxin | 5.0 x 10⁻⁷ | 2.0 x 10⁻⁹ |

| Porcine Cerebral Cortex | Digoxin | 1.5 x 10⁻⁶ | 6.0 x 10⁻⁹ |

Data extracted from in-vitro studies comparing the inhibitory effects of gitoxin and digoxin on Na+/K+-ATPase activity.[1]

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | This compound (as Digitoxin) | Digoxin |

| Oral Bioavailability | ~90-100% | ~70-80% |

| Protein Binding | >90% | 20-30% |

| Volume of Distribution | ~0.6 L/kg | ~7.3 L/kg |

| Elimination Half-life | 5-7 days | 36-48 hours |

| Primary Route of Elimination | Hepatic metabolism | Renal excretion |

Pharmacokinetic parameters for digitoxin (B75463), the parent compound of this compound, are provided as a close approximation.[2][3] Digoxin parameters are provided for comparison.[2][4][5]

Table 3: Therapeutic and Toxic Concentrations

| Glycoside | Therapeutic Plasma Concentration | Toxic Plasma Concentration |

| Digitoxin | 10-30 ng/mL (10-40 nM) | >39 ng/mL |

| Digoxin | 0.5-2.0 ng/mL (0.6-2.5 nM) | >2.0 ng/mL |

Due to the narrow therapeutic index of cardiac glycosides, careful monitoring of plasma concentrations is crucial.[6][7]

Signaling Pathways and Experimental Workflows

4.1. Core Signaling Pathway of this compound's Cardiotonic Effect

The primary mechanism of action involves a direct cascade from enzyme inhibition to increased contractility.

4.2. Downstream Signaling: Na+/K+-ATPase as a Signal Transducer

Beyond its ion-pumping function, the Na+/K+-ATPase can act as a signal transducer. Binding of cardiac glycosides can initiate intracellular signaling cascades independent of changes in ion concentrations. One such pathway involves the interaction with the non-receptor tyrosine kinase Src.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Digoxin – Pharmacokinetics [sepia2.unil.ch]

- 5. Pharmacokinetic Considerations for Digoxin in Older People - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccjm.org [ccjm.org]

Preliminary In Vitro Studies of Gitaloxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro research data specifically on Gitaloxin is limited. The experimental protocols and signaling pathways described in this guide are largely based on studies of the closely related and structurally similar cardiac glycoside, Digitoxin. These should be considered as representative examples and may require optimization for this compound-specific studies.

Introduction

This compound is a cardiac glycoside, a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Like other cardiac glycosides, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition leads to a cascade of intracellular events, making cardiac glycosides a subject of interest for their potential anti-cancer properties. This technical guide provides an overview of the preliminary in vitro studies on this compound, focusing on its cytotoxic effects and the methodologies used to assess them.

Quantitative Data: In Vitro Cytotoxicity of this compound

The anti-proliferative activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Table 1: IC50 Values of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | 18 |

| MOLT-4 | Leukemia | 11 |

| HL-60 | Leukemia | 23 |

| K-562 | Leukemia | 48 |

| A549 | Non-Small Cell Lung | 22 |

| MCF7 | Breast | 25 |

| HCT-116 | Colon | 33 |

| SF-295 | Glioblastoma | 26 |

| OVCAR-3 | Ovarian | 29 |

| PC-3 | Prostate | 38 |

| SNB-75 | Glioblastoma | 24 |

Data extracted from a study by Menger et al. (2013). The study evaluated the in vitro anticancer activity of several cardiac glycosides.

Experimental Protocols

The following are detailed, representative methodologies for key in vitro experiments to assess the biological activity of this compound. These protocols are based on standard practices and studies with the related compound, Digitoxin.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Visualizations

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase. Inhibition of this pump triggers a series of downstream signaling events that can lead to apoptosis in cancer cells. The following diagrams illustrate the hypothesized signaling pathway and a typical experimental workflow.

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

Preliminary in vitro data suggest that this compound exhibits cytotoxic activity against a range of human cancer cell lines at nanomolar concentrations. The primary mechanism is believed to be the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium, oxidative stress, and ultimately apoptosis. The provided experimental protocols offer a foundation for further investigation into the specific molecular mechanisms and therapeutic potential of this compound. Future studies should focus on validating these pathways and exploring the efficacy of this compound in more complex in vitro models and eventually in vivo systems.

References

The Antiviral Potential of Gitaloxin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside derived from Digitalis purpurea, is a potent inhibitor of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis. While the cardiotonic effects of related cardiac glycosides are well-documented, emerging research highlights their broad-spectrum antiviral properties. This technical guide provides an in-depth analysis of the current understanding of this compound's antiviral potential, focusing on its core mechanism of action, available quantitative data on its aglycone, gitoxin (B194528), detailed experimental protocols for its investigation, and the key signaling pathways involved. Although direct antiviral studies on this compound are limited, the data presented for its closely related aglycone, gitoxin, provide a strong foundation for its further investigation as a potential antiviral therapeutic.

Introduction: Cardiac Glycosides as Antiviral Agents

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1] Their primary cellular target is the α-subunit of the Na+/K+-ATPase.[1] Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an influx of calcium and increased cardiac contractility.

Beyond their effects on the heart, the disruption of Na+/K+-ATPase activity has profound consequences for various cellular processes, many of which are exploited by viruses for their replication.[1] Research has demonstrated that cardiac glycosides, including the well-studied digoxin (B3395198) and digitoxin, exhibit antiviral activity against a wide range of both DNA and RNA viruses, such as influenza virus, cytomegalovirus, herpes simplex virus, and coronaviruses.[1] The antiviral mechanisms are multifaceted and stem from the central role of the Na+/K+-ATPase in maintaining cellular homeostasis and regulating signaling pathways.[1][2]

This compound is a secondary glycoside found in Digitalis purpurea, and its aglycone is gitoxin.[3] Specifically, this compound is gitoxin where the 16-beta-hydroxy group has been formylated.[4] Due to this close structural and functional relationship, the biological activity of gitoxin serves as a strong proxy for understanding the potential of this compound.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary mechanism through which this compound is presumed to exert its antiviral effects is the inhibition of the Na+/K+-ATPase. This enzyme is responsible for actively transporting three sodium ions out of the cell and two potassium ions into the cell, a process critical for maintaining the electrochemical gradients across the plasma membrane.

Quantitative Data on Gitoxin's Na+/K+-ATPase Inhibition

| Cardiac Glycoside | Enzyme Source | Na+/K+-ATPase Isoform | IC50 |

| Gitoxin | Human Erythrocyte Membranes | Low Affinity | 1.2 x 10⁻⁷ M |

| Gitoxin | Human Erythrocyte Membranes | High Affinity | 3.1 x 10⁻⁹ M |

| Gitoxin | Porcine Cerebral Cortex | Low Affinity | 2.5 x 10⁻⁷ M |

| Gitoxin | Porcine Cerebral Cortex | High Affinity | 1.6 x 10⁻⁹ M |

Table 1: IC50 values for Gitoxin inhibition of Na+/K+-ATPase activity. Data extracted from a study on the effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase.

Kinetic analysis in the same study demonstrated that gitoxin acts as an uncompetitive inhibitor of the Na+/K+-ATPase, reducing both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km).[5] This mode of inhibition suggests that gitoxin preferentially binds to the enzyme-substrate complex.

Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by this compound initiates a cascade of downstream signaling events that can interfere with viral replication. The Na+/K+-ATPase is not just an ion pump but also a signaling transducer, often localized in membrane caveolae.

References

- 1. [PDF] Serum Cardiac Glycoside Assay Based upon Displacement of 3H‐Ouabain from Na‐K ATPase | Semantic Scholar [semanticscholar.org]

- 2. Revisiting the binding kinetics and inhibitory potency of cardiac glycosides on Na+,K+-ATPase (α1β1): Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SFR | e-Content Development Program [sfrcollege.edu.in]

- 4. This compound | C42H64O15 | CID 10440404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Gitaloxin and its Effect on Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside, exerts its physiological effects primarily by modulating intracellular calcium concentrations. This technical guide provides an in-depth overview of the core mechanisms of action, supported by quantitative data from closely related compounds, detailed experimental protocols, and visual representations of the key signaling pathways. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events that ultimately increases cytosolic calcium, enhancing cardiac contractility. An alternative, direct mechanism involving the formation of transmembrane calcium channels has also been proposed. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiac glycosides.

Core Mechanism of Action: Modulation of Intracellular Calcium

The principal mechanism by which this compound and other cardiac glycosides increase intracellular calcium ([Ca2+])i is through the inhibition of the Na+/K+-ATPase enzyme located in the sarcolemma of cardiomyocytes.[1][2][3][4] This inhibition disrupts the normal sodium and potassium gradients across the cell membrane, leading to a series of downstream effects that culminate in elevated cytosolic calcium levels.

The canonical signaling pathway is as follows:

-

Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase pump, inhibiting its function of extruding three sodium ions (Na+) from the cell in exchange for two potassium ions (K+) into the cell.[1][2][3]

-

Increase in Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular Na+ ([Na+])i.[1][5]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell. In its "forward" mode, the NCX typically removes one Ca2+ ion in exchange for the entry of three Na+ ions. With a diminished Na+ gradient, the efficiency of this Ca2+ extrusion is reduced.[1][6][7]

-

Increased Intracellular Calcium: The reduced Ca2+ efflux via the NCX, and in some conditions, a potential reversal of the exchanger to its "reverse" mode (bringing Ca2+ into the cell), results in a net increase in the intracellular Ca2+ concentration.[1][4][8]

-

Enhanced Sarcoplasmic Reticulum Ca2+ Uptake and Release: The elevated diastolic [Ca2+]i leads to increased Ca2+ uptake into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This results in a larger SR Ca2+ store, which, upon subsequent action potentials, is released in greater amounts through ryanodine (B192298) receptors (RyRs), leading to a more forceful contraction of the cardiomyocyte.[1][9][10]

Alternative Mechanism: Formation of Transmembrane Calcium Channels

Recent research on digitoxin (B75463), a closely related cardiac glycoside, has suggested an alternative mechanism for increasing intracellular calcium. This hypothesis proposes that cardiac glycosides can self-assemble within the cell membrane to form transmembrane ion channels that are permeable to Ca2+.[11] This provides a direct pathway for Ca2+ influx from the extracellular space, independent of the Na+/K+-ATPase and NCX pathway.[11]

Quantitative Data on the Effects of Related Cardiac Glycosides

While specific quantitative data for this compound is limited in the publicly available literature, extensive research on the closely related compounds digoxin (B3395198), digitoxin, and gitoxin (B194528) provides valuable insights into the expected potency and dose-response relationships.

| Compound | Parameter | Value | Cell/System Type | Reference |

| Digitoxin | k1/2,app (calcium uptake) | 178 ± 14 nM | GT1-7 Cells | [11] |

| Digoxin | IC50 (Na+/K+-ATPase, high affinity) | 4.64 ± 0.07 µM | Human Erythrocyte Membrane | |

| IC50 (Na+/K+-ATPase, low affinity) | 2.18 ± 0.20 µM | Porcine Cerebral Cortex | ||

| Gitoxin | IC50 (Na+/K+-ATPase, high affinity) | Consistently lower than digoxin | Human Erythrocyte Membrane | [9] |

| IC50 (Na+/K+-ATPase, low affinity) | Consistently lower than digoxin | Porcine Cerebral Cortex | [9] |

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured cardiomyocytes or other relevant cell line

-

This compound stock solution (in DMSO or appropriate solvent)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Trypsin-EDTA

-

Collagen-coated coverslips or plates

-

Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

-

Image analysis software

Procedure:

-

Cell Culture: Plate cells on collagen-coated coverslips or in a 96-well plate and culture until they reach the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.

-

For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

This compound Treatment and Imaging:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Perfuse the cells with HBSS and establish a baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Introduce this compound at the desired concentrations to the perfusion solution.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Calibration can be performed using ionomycin (B1663694) (to determine maximum fluorescence) and a calcium chelator like EGTA (to determine minimum fluorescence) to convert the fluorescence ratio to absolute calcium concentrations.

-

Na+/K+-ATPase Activity Assay

This protocol outlines a colorimetric method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

-

Isolated cell membranes or purified Na+/K+-ATPase enzyme preparation

-

This compound stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

-

ATP solution

-

Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor, for control)

-

Malachite green reagent or other phosphate detection reagent

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare cell membrane fractions or use a commercially available purified Na+/K+-ATPase enzyme.

-

Reaction Setup:

-

In a 96-well plate, add the enzyme preparation to the assay buffer.

-

Add different concentrations of this compound to the wells. Include a control group with no inhibitor and a positive control group with a saturating concentration of ouabain to determine the specific Na+/K+-ATPase activity.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Add ATP to each well to initiate the enzymatic reaction. The final ATP concentration should be in the millimolar range (e.g., 1-5 mM).

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).

-